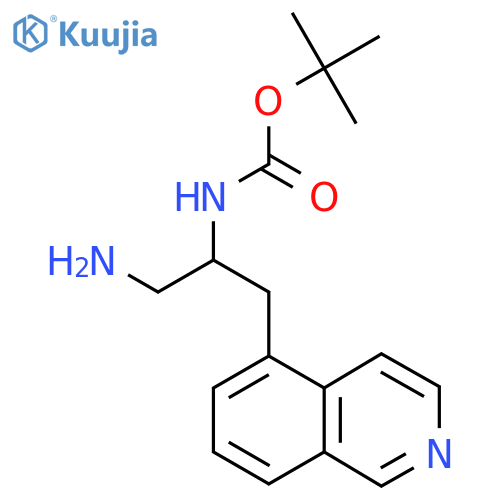Cas no 2229586-31-4 (tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate)
tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate は、有機合成化学において重要な中間体として利用される化合物です。イソキノリン骨格とプロパンアミン構造を有し、医薬品や生物活性化合物の合成に応用可能な多機能性を備えています。tert-ブトキシカルボニル(Boc)保護基を有するため、アミン官能基の選択的な保護・脱保護が可能で、合成経路設計の柔軟性が高いことが特徴です。特に創薬研究分野では、標的分子の構造修飾や活性最適化プロセスにおいて有用性が認められています。高い化学安定性と取扱い易さも利点として挙げられます。

2229586-31-4 structure
商品名:tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate
tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate
- EN300-1901908
- 2229586-31-4
- tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate
-
- インチ: 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-14(10-18)9-12-5-4-6-13-11-19-8-7-15(12)13/h4-8,11,14H,9-10,18H2,1-3H3,(H,20,21)
- InChIKey: QTLCFCYWOFWGKF-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CN)CC1=CC=CC2C=NC=CC1=2)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 301.17902698g/mol
- どういたいしつりょう: 301.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 77.2Ų
tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1901908-0.05g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 0.05g |
$1091.0 | 2023-09-18 | ||
| Enamine | EN300-1901908-0.1g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 0.1g |
$1144.0 | 2023-09-18 | ||
| Enamine | EN300-1901908-10g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 10g |
$5590.0 | 2023-09-18 | ||
| Enamine | EN300-1901908-1.0g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 1g |
$1299.0 | 2023-05-23 | ||
| Enamine | EN300-1901908-0.5g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 0.5g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1901908-5g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 5g |
$3770.0 | 2023-09-18 | ||
| Enamine | EN300-1901908-1g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 1g |
$1299.0 | 2023-09-18 | ||
| Enamine | EN300-1901908-10.0g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 10g |
$5590.0 | 2023-05-23 | ||
| Enamine | EN300-1901908-2.5g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 2.5g |
$2548.0 | 2023-09-18 | ||
| Enamine | EN300-1901908-0.25g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 0.25g |
$1196.0 | 2023-09-18 |
tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
2229586-31-4 (tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate) 関連製品
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
